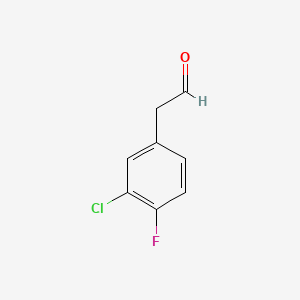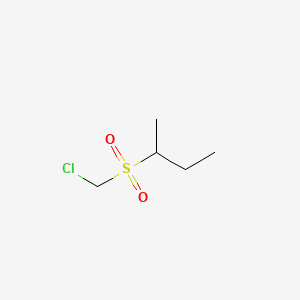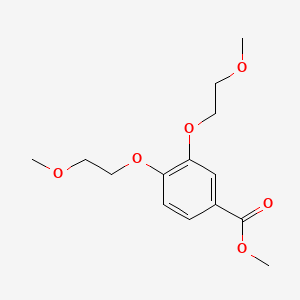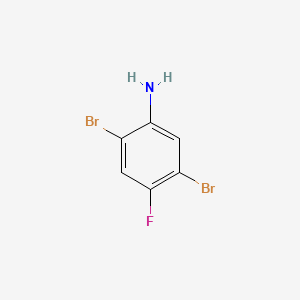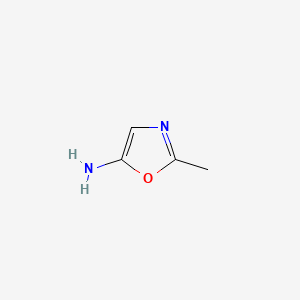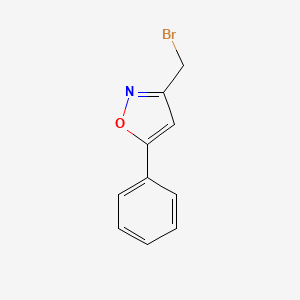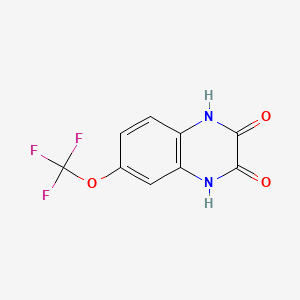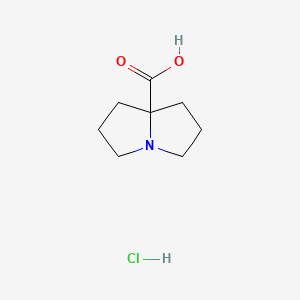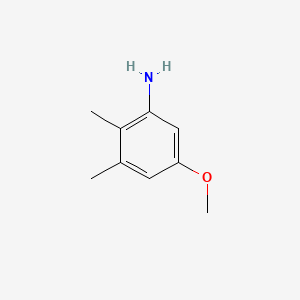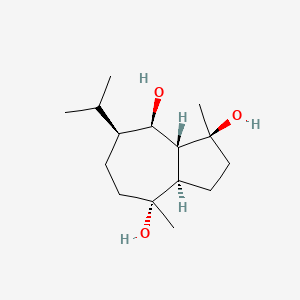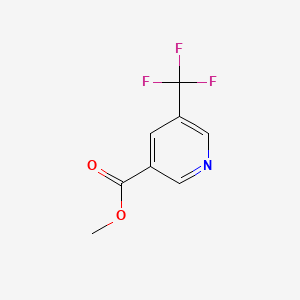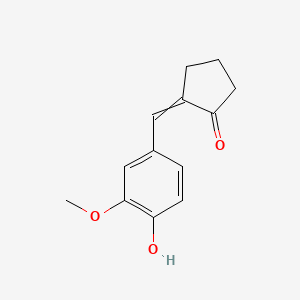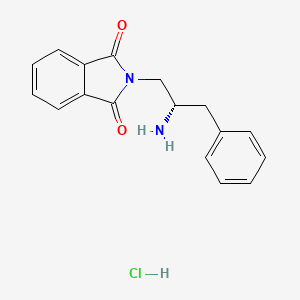
(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) is a chiral compound with significant applications in medicinal chemistry. It is known for its potential therapeutic properties and is often studied for its effects on various biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isoindoline and phenylalanine derivatives.
Formation of Isoindoline Derivative: The isoindoline derivative is synthesized through a series of reactions including cyclization and functional group modifications.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of (S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or the isoindoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: The compound is used in the development of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride): The enantiomer of the (S)-form, with different biological activity.
2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione: The non-chiral form of the compound.
Phenylalanine Derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) is unique due to its chiral nature, which imparts specific biological activities and interactions. Its hydrochloride form enhances its stability and solubility, making it more suitable for various applications.
属性
IUPAC Name |
2-[(2S)-2-amino-3-phenylpropyl]isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2.ClH/c18-13(10-12-6-2-1-3-7-12)11-19-16(20)14-8-4-5-9-15(14)17(19)21;/h1-9,13H,10-11,18H2;1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANRDCWNKUZPSH-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN2C(=O)C3=CC=CC=C3C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN2C(=O)C3=CC=CC=C3C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
